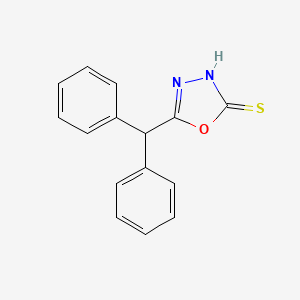

5-Benzhydryl-1,3,4-oxadiazole-2-thiol

Description

Without available research data specifically on "5-Benzhydryl-1,3,4-oxadiazole-2-thiol," any attempt to generate content for the requested topics would be speculative and would not meet the required standards of scientific accuracy. Further research and publication in this specific area are needed before a detailed article can be composed.

Properties

IUPAC Name |

5-benzhydryl-3H-1,3,4-oxadiazole-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2OS/c19-15-17-16-14(18-15)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13H,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCCKTVQLIQQBMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=NNC(=S)O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The 1,3,4 Oxadiazole Heterocycle: a Privileged Pharmacophore

The 1,3,4-oxadiazole (B1194373) ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms. rroij.com It is considered a "privileged pharmacophore" in medicinal chemistry due to its presence in a wide array of biologically active compounds. rroij.comijper.org This scaffold is often employed as a bioisostere for amide and ester groups, offering improved metabolic stability and pharmacokinetic properties. nih.govresearchgate.net The 1,3,4-oxadiazole nucleus is associated with a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties. ijper.orgnih.govrroij.com

The versatility of the 1,3,4-oxadiazole ring allows for substitution at the 2 and 5 positions, enabling the fine-tuning of its physicochemical and biological properties. This structural flexibility has made it a central focus for the development of new therapeutic agents. rroij.com

Thiol Substituted 1,3,4 Oxadiazoles: Historical Development and Therapeutic Relevance

The introduction of a thiol (-SH) group at the 2-position of the 1,3,4-oxadiazole (B1194373) ring gives rise to 1,3,4-oxadiazole-2-thiols, a class of compounds with enhanced biological potential. asianpubs.org These compounds exist in a tautomeric equilibrium between the thiol and thione forms. The synthesis of these compounds is often achieved through the cyclization of an acid hydrazide with carbon disulfide in a basic medium. asianpubs.orgasianpubs.organnalsofrscb.ro

Historically, research into thiol-substituted 1,3,4-oxadiazoles has revealed a diverse range of therapeutic applications. The presence of the thiol group can enhance the molecule's ability to coordinate with metal ions, which is a crucial mechanism for the activity of some enzymes. asianpubs.org This has led to the investigation of these compounds as potential antifungal and antibacterial agents. asianpubs.org Furthermore, derivatives of 1,3,4-oxadiazole-2-thiol (B52307) have been explored for their anticonvulsant, anti-inflammatory, and anticancer activities.

The Benzhydryl Moiety: Rationale for C 5 Position Substitution

The benzhydryl group, also known as a diphenylmethyl group, consists of two phenyl rings attached to a single carbon atom. In drug design, the incorporation of a benzhydryl moiety is a well-established strategy to modulate a compound's properties. The bulky and lipophilic nature of this group can enhance the molecule's affinity for hydrophobic binding pockets within biological targets.

The rationale for investigating benzhydryl substitution at the C-5 position of the 1,3,4-oxadiazole-2-thiol (B52307) scaffold is rooted in the principle of molecular hybridization. This approach combines two or more pharmacophores to create a new molecule with potentially enhanced or novel biological activity. The benzhydryl group's lipophilicity can improve the compound's ability to cross cell membranes, a critical factor for reaching intracellular targets. Furthermore, the two phenyl rings provide opportunities for various intermolecular interactions, such as pi-pi stacking and hydrophobic interactions, with biological macromolecules.

Structure Activity Relationship Sar and Mechanistic Elucidation of Biological Actions

Identification of Key Structural Features Influencing Biological Activity

The biological profile of 5-Benzhydryl-1,3,4-oxadiazole-2-thiol derivatives is intricately linked to their structural components. The benzhydryl moiety, the thiol group, and the oxadiazole ring system all play crucial roles in defining the pharmacological properties of these molecules.

Role of the Benzhydryl Moiety in Pharmacological Profiling

The benzhydryl group, consisting of two phenyl rings attached to a single carbon, is a significant contributor to the lipophilicity of the molecule. This characteristic is crucial for its ability to traverse cellular membranes and interact with hydrophobic pockets within biological targets. While direct studies on the 5-benzhydryl substituted 1,3,4-oxadiazole-2-thiol (B52307) are limited, the structure-activity relationships of related 5-aryl-1,3,4-oxadiazole-2-thiol derivatives provide valuable insights. The nature of the substituent at the 5-position of the oxadiazole ring is a key determinant of various biological activities, including antimicrobial and enzyme inhibitory actions. The bulky and lipophilic nature of the benzhydryl moiety is anticipated to enhance binding to specific receptor sites, potentially leading to increased potency.

Influence of Substituents on the Thiol Group and Oxadiazole Ring System

Substitutions on the thiol group can significantly impact the compound's biological activity. For instance, the introduction of various alkyl or aryl groups can alter the molecule's solubility, steric hindrance, and ability to interact with specific targets. Research on S-substituted 1,3,4-oxadiazole-2-thiols has demonstrated that these modifications can lead to potent antimicrobial agents. mdpi.com

Mechanistic Investigations into the Biological Efficacy of this compound Derivatives

The biological effects of this compound and its analogs are underpinned by specific molecular mechanisms, primarily involving enzyme inhibition and interference with cellular pathways.

Elucidation of Enzyme Inhibition Mechanisms

Derivatives of 1,3,4-oxadiazole-2-thiol have been identified as inhibitors of various enzymes. The core scaffold can interact with the active sites of enzymes through a combination of hydrogen bonding, hydrophobic interactions, and van der Waals forces. The specific nature of these interactions is dictated by the substituents on the oxadiazole ring and the thiol group.

Studies on related compounds have shown inhibition of enzymes such as thymidine (B127349) phosphorylase, which is involved in cancer cell proliferation. nih.gov Other 1,3,4-oxadiazole (B1194373) derivatives have demonstrated inhibitory activity against glycogen (B147801) synthase kinase-3β (GSK-3β), a key enzyme in the pathogenesis of Alzheimer's disease. nih.gov The mechanism of inhibition often involves the compound binding to the enzyme's active site, thereby preventing the substrate from binding and catalysis from occurring. For instance, some 1,3,4-oxadiazole derivatives have shown mixed inhibition kinetics. researchgate.net

Studies on Cellular Targets and Pathways (e.g., Tubulin Polymerization Inhibition)

A significant mechanism of action for some 1,3,4-oxadiazole derivatives is the inhibition of tubulin polymerization. nih.govresearchgate.net Tubulin is a critical protein involved in the formation of microtubules, which are essential components of the cytoskeleton and are vital for cell division, intracellular transport, and maintenance of cell shape. Disruption of microtubule dynamics can lead to cell cycle arrest and apoptosis, making tubulin an attractive target for anticancer agents. nih.gov

Certain 1,3,4-oxadiazole-2-thione derivatives have been shown to inhibit tubulin polymerization, leading to cytotoxic effects in cancer cell lines. nih.govresearchgate.net These compounds bind to the colchicine (B1669291) binding site on β-tubulin, thereby preventing the assembly of microtubules. This disruption of the microtubule network leads to an arrest of the cell cycle in the G2/M phase. nih.gov

Analysis of Molecular Interactions via Immunofluorescence and Flow Cytometry

The cellular effects of tubulin-targeting agents can be visualized and quantified using techniques such as immunofluorescence and flow cytometry. Immunofluorescence microscopy allows for the direct observation of the microtubule network within cells. Treatment with tubulin polymerization inhibitors, such as certain 1,3,4-oxadiazole derivatives, results in a disorganized and depolymerized microtubule structure, which can be visualized by staining for α-tubulin. researchgate.net

Flow cytometry is a powerful tool for analyzing the cell cycle distribution of a population of cells. By staining DNA with a fluorescent dye, the percentage of cells in each phase of the cell cycle (G1, S, and G2/M) can be determined. Treatment with tubulin polymerization inhibitors leads to an accumulation of cells in the G2/M phase, which can be quantified by flow cytometry. researchgate.net These techniques provide crucial evidence for the mechanism of action of these compounds at a cellular level.

Exploration of Pharmacological Activities and Biological Potential Excluding Clinical Human Trials

Investigations into Anticancer and Cytotoxic Activities

Derivatives of the 1,3,4-oxadiazole (B1194373) ring system have been frequently reported for their potential as anticancer agents. ajol.info The versatility of this scaffold allows for structural modifications that can lead to high cytotoxicity against various malignant cells. nih.govresearchgate.net Research indicates that the antitumor potency of these compounds is linked to several mechanisms, including the inhibition of growth factors, interaction with DNA, and the modulation of key enzymes involved in cancer progression. nih.gov

Inhibition of Cancer Cell Proliferation in In Vitro Models

Numerous studies have demonstrated the ability of 1,3,4-oxadiazole derivatives to inhibit the proliferation of various human cancer cell lines in vitro. Structure-activity relationship studies suggest that the core 1,3,4-oxadiazole structure is fundamental for a broad spectrum of cytotoxic activity. nih.gov For instance, various synthesized 1,3,4-oxadiazole derivatives have shown weak to moderate activity against cell lines such as human hepatocellular carcinoma (Hep3B), human cervical carcinoma (HeLa), and human breast adenocarcinoma (MCF-7). ajol.info In other studies, newly synthesized 2,5-diaryl-1,3,4-oxadiazoles were evaluated for their anticancer potential on human colon adenocarcinoma (HT-29) and breast adenocarcinoma (MDA-MB-231) cell lines, with the latter proving to be more sensitive to the compounds' actions. nih.gov

Table 1: Examples of In Vitro Cytotoxic Activity of 1,3,4-Oxadiazole Derivatives

| Compound Type | Cancer Cell Line | Activity Metric | Result | Reference |

|---|---|---|---|---|

| 1,3,4-Oxadiazole-phthalimide derivative | HeLa | IC₅₀ | 29 µM | nih.gov |

| 1,4-Benzodioxane based 1,3,4-oxadiazoles | HEPG2, SW1116, HELA, BGC823 | IC₅₀ | 7.21 µM to 25.87 µM | ajol.info |

| 5-Aryl-1,3,4-oxadiazole derivative | K562 (Leukemia) | IC₅₀ | 10 µM and 16 µM | ajol.info |

| 2,5-Diaryl-1,3,4-oxadiazole derivative | MCF-7 (Breast) | GI₅₀ | <0.1 to 0.29 µM | pensoft.net |

IC₅₀: Half-maximal inhibitory concentration; GI₅₀: Half-maximal growth inhibition. Data represents selected examples from the literature for the broader class of compounds.

Modulation of Oncogenic Enzymes (e.g., Thymidylate Synthase, HDAC, Topoisomerase II, Telomerase, Thymidine (B127349) Phosphorylase)

The anticancer activity of the 1,3,4-oxadiazole class is often attributed to its interaction with specific biological targets, including oncogenic enzymes. researchgate.net Research has shown that hybridizing the 1,3,4-oxadiazole scaffold with other anticancer pharmacophores can result in compounds that target a variety of enzymes critical to cancer cell proliferation. nih.gov These enzymes include thymidylate synthase, histone deacetylases (HDAC), topoisomerase II, telomerase, and thymidine phosphorylase. nih.gov For example, certain 1,3,4-oxadiazole thioether derivatives have exhibited significant anticancer activities, with evidence suggesting thymidylate synthase as a potential target. nih.gov Similarly, other derivatives have been developed as potent telomerase inhibitors, a crucial enzyme for the long-term viability of cancer cells. ajol.inforesearchgate.net The inhibition of HDACs, particularly HDAC1, has also been identified as a mechanism for the antiproliferative effects of some 1,3,4-oxadiazole-containing compounds. pensoft.netnih.gov

Antimitotic Effects and Microtubule Dynamics Alterations

A significant mechanism of action for some anticancer agents is the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis. Several novel 1,3,4-oxadiazole derivatives have been identified as potent mitostatic agents with strong microtubule-destabilizing activity. nih.govresearchgate.net These compounds have been shown to inhibit tubulin polymerization, a critical process for mitotic spindle formation. nih.gov The activity profile of some of these derivatives is comparable to well-known microtubule depolymerizing agents like combretastatins and nocodazole. nih.gov Docking studies suggest that these potent molecules are likely to target the colchicine (B1669291) binding site on tubulin. nih.gov The resulting disruption of the cellular microtubule network leads to cell cycle arrest, typically at the G2/M phase, and subsequent inhibition of cell proliferation. nih.govmdpi.com

Research into Antimicrobial Properties

The 1,3,4-oxadiazole nucleus is a common feature in a wide variety of therapeutically important agents that display antimicrobial activities. mdpi.com The global issue of antimicrobial resistance has spurred the search for new compounds, and structures containing the 1,3,4-oxadiazole ring have shown promising antibacterial and antifungal properties. mdpi.com

Broad-Spectrum Antibacterial Activity

Derivatives of 1,3,4-oxadiazole-2-thiol (B52307) have been characterized as having antimicrobial activity. nih.gov Research has demonstrated that these compounds can be effective against both Gram-positive and Gram-negative bacteria. For instance, certain 5-aryl-1,3,4-oxadiazole-2-thiol derivatives have shown significant potential, with one fluorophenyl-substituted compound exhibiting stronger activity against E. coli and S. pneumoniae than the reference drug ampicillin. mdpi.comnih.gov The synthesis of S-substituted derivatives of 5-(3,4-methylenedioxyphenyl)-1,3,4-oxadiazol-2-thiol also yielded molecules that were moderately good inhibitors of both gram-negative and gram-positive bacteria. nih.gov The incorporation of other heterocyclic nuclei, such as thiazole, into the 1,3,4-oxadiazole structure has been shown to enhance antimicrobial activity. mdpi.com

Table 2: Examples of Antibacterial Activity of 1,3,4-Oxadiazole Derivatives

| Bacterial Strain | Compound Type | Activity Metric | Result | Reference |

|---|---|---|---|---|

| E. coli (Gram-) | 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol | MIC | > Ampicillin | mdpi.comnih.gov |

| S. pneumoniae (Gram+) | 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol | MIC | > Ampicillin | mdpi.comnih.gov |

| P. aeruginosa (Gram-) | 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol | MIC | Highly Active | mdpi.comnih.gov |

| Gram+ & Gram- Bacteria | 2-Mercapto-1,3,4-oxadiazole derivative | MIC | 4–8 µg/mL | mdpi.com |

MIC: Minimum Inhibitory Concentration. Data represents selected examples from the literature for the broader class of compounds.

Antifungal Efficacy Against Various Fungal Strains

In addition to antibacterial effects, 1,3,4-oxadiazole derivatives have demonstrated efficacy against various fungal pathogens. mdpi.com The presence of a 2-thiol group on the 1,3,4-oxadiazole ring is considered important for enhancing various biological activities, including antifungal action. asianpubs.org Synthesized series of 5-substituted 1,3,4-oxadiazole-2-thiols have been tested against fungal strains such as Aspergillus flavus, Mucor species, Aspergillus niger, and Aspergillus fumigatus, with some compounds showing significant activity. researchgate.netasianpubs.org Other studies have identified 1,3,4-oxadiazole derivatives that are effective against Candida albicans, a major opportunistic pathogen. mdpi.comnih.gov The mechanism of action is thought to be related to the inhibition of key fungal enzymes, such as thioredoxin reductase. nih.gov

Table 3: Examples of Antifungal Activity of 1,3,4-Oxadiazole Derivatives

| Fungal Strain | Compound Type | Activity Metric | Result | Reference |

|---|---|---|---|---|

| Candida albicans | LMM5 & LMM11 (1,3,4-Oxadiazoles) | MIC | 32 µg/mL | nih.gov |

| Aspergillus fumigatus | 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol | MIC | > Terbinafine | mdpi.comnih.gov |

| Mucor species | 5-substituted 1,3,4-oxadiazole-2-thiol | Growth Inhibition | Significant | researchgate.netasianpubs.org |

MIC: Minimum Inhibitory Concentration. Data represents selected examples from the literature for the broader class of compounds.

Antitubercular Potential against Mycobacterium tuberculosis

The 1,3,4-oxadiazole scaffold is recognized for its wide array of pharmacological activities, including antitubercular effects. longdom.orgresearchgate.netasianpubs.org Research into various 5-substituted-2-mercapto-1,3,4-oxadiazoles has indicated that this class of compounds possesses significant potential in inhibiting the growth of Mycobacterium tuberculosis. longdom.orgnih.gov

Specifically, studies on series of 5-aryl-2-thio-1,3,4-oxadiazole derivatives have demonstrated notable anti-mycobacterial activities against the H37Rv strain of Mycobacterium tuberculosis. nih.govresearchgate.net Certain derivatives within this class have shown more than 90% inhibition of mycobacterial growth at a concentration of 12.5 μg/mL. researchgate.net While these findings highlight the promise of the core 1,3,4-oxadiazole-2-thiol structure in the development of new antitubercular agents, detailed studies focusing specifically on the antitubercular activity of the 5-benzhydryl substituted variant are not extensively documented in the current body of literature. Further investigation is required to determine its specific efficacy and spectrum of activity against various strains of M. tuberculosis.

Studies on Neuropharmacological and Central Nervous System (CNS)-Relevant Activities

The neuropharmacological potential of 1,3,4-oxadiazole derivatives has been an area of active research, with investigations into their effects on various enzymes and receptors within the central nervous system.

Monoamine Oxidase (MAO-A and MAO-B) Inhibition

Monoamine oxidases (MAO) are key enzymes in the metabolism of monoaminergic neurotransmitters, and their inhibition is a therapeutic strategy for neurodegenerative disorders like Parkinson's disease. nih.govmdpi.com The 1,3,4-oxadiazole nucleus has been identified as a scaffold of interest for MAO inhibitors. researchgate.net

Studies on various series of 2,5-disubstituted-1,3,4-oxadiazole derivatives have revealed potent and specific inhibitory activity against MAO-B. nih.govnih.gov For instance, a series of 5-aryl-1,3,4-oxadiazol-2-ylbenzenesulfonamides were identified as potent and specific MAO-B inhibitors, with the most active compound exhibiting an IC50 value of 0.0027 µM. nih.gov While the general class of 1,3,4-oxadiazoles shows potential for MAO inhibition, specific enzymatic inhibition data for 5-Benzhydryl-1,3,4-oxadiazole-2-thiol against MAO-A and MAO-B isoforms is not available in the reviewed literature.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition

Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are utilized in the management of dementias, including Alzheimer's disease. mdpi.comnih.gov The 1,3,4-oxadiazole structure has been incorporated into molecules designed as potential inhibitors of these enzymes. mdpi.comnih.gov

Research on 5-aryl-1,3,4-oxadiazole derivatives has shown moderate dual inhibition of both AChE and BChE. mdpi.comnih.gov For one series of compounds, IC50 values ranged from 12.8–99.2 µM for AChE and from 53.1 µM for BChE, with most compounds being more effective against AChE. mdpi.comnih.gov Although these findings suggest that the 1,3,4-oxadiazole framework can be a valuable component in the design of cholinesterase inhibitors, specific IC50 values and detailed kinetic studies for this compound are not currently published.

Investigations as Potential Benzodiazepine (B76468) Receptor Agonists

The development of novel agonists for the benzodiazepine receptor is an ongoing area of pharmaceutical research for conditions like anxiety, seizures, and insomnia. nih.govexcli.de The 1,3,4-oxadiazole ring has been used as a scaffold in the design of new benzodiazepine receptor ligands. nih.govnih.gov

Studies involving the synthesis of various 2,5-disubstituted 1,3,4-oxadiazole derivatives have shown that these compounds can be designed to match the key pharmacophoric features of known benzodiazepine agonists like estazolam. nih.govnih.gov In some cases, these compounds have demonstrated anticonvulsant effects that appear to be mediated through the benzodiazepine receptor mechanism. nih.gov However, there is no specific research available that investigates or confirms the activity of this compound as a benzodiazepine receptor agonist.

Local Anesthetic Action Investigations

Certain heterocyclic compounds have been explored for their potential to act as local anesthetics. Investigations into novel acetamide (B32628) derivatives carrying a substituted-1,3,4-oxadiazole moiety have reported local anesthetic potential. nih.govbohrium.com

In these studies, compounds were evaluated using methods such as the rabbit corneal reflex and guinea pig's wheal derm tests. nih.govbohrium.com Some of the synthesized oxadiazole analogues demonstrated significant local anesthetic activity. nih.govbohrium.com Despite the potential of the broader class of 1,3,4-oxadiazole derivatives, there are currently no published studies specifically investigating the local anesthetic properties of this compound.

Assessment of Anti-Inflammatory and Antioxidant Activities

The 1,3,4-oxadiazole nucleus is a common feature in compounds investigated for anti-inflammatory and antioxidant properties. nih.govnih.govmdpi.com The presence of this heterocyclic ring is often associated with a reduction in inflammation and oxidative stress in various pre-clinical models. nih.govmdpi.com

A range of 2,5-disubstituted-1,3,4-oxadiazole derivatives have been synthesized and have shown promising anti-inflammatory activity in both acute and chronic models of inflammation. nih.govnih.gov Similarly, the antioxidant potential of 1,3,4-oxadiazole derivatives has been demonstrated through various assays, including DPPH radical scavenging. researchgate.net For example, the structurally related compound 5-benzyl-1,3,4-oxadiazole-2-thiol (B1271584) showed DPPH free radical and hydrogen peroxide scavenging activity comparable to that of vitamin C. researchgate.net While the general class of compounds shows potential, specific and detailed research findings on the anti-inflammatory and antioxidant activities of this compound are not found in the available scientific literature.

Other Emerging Biological Applications

Antimalarial PotentialNo studies were found that evaluated the antimalarial activity of this compound.

Due to the absence of specific research on this compound for these biological targets, no data tables or detailed research findings can be provided. The user's strict requirement to focus solely on this specific compound cannot be fulfilled.

Future Perspectives and Advanced Research Directions

Rational Design and Synthesis of Next-Generation 5-Benzhydryl-1,3,4-oxadiazole-2-thiol Analogues with Enhanced Specificity and Potency

Future synthetic efforts should be guided by rational drug design principles to create analogues with improved pharmacological profiles. Structure-Activity Relationship (SAR) studies will be pivotal in elucidating the roles of different structural components.

Key Strategies for Analogue Design:

Modification of the Benzhydryl Moiety: The two phenyl rings of the benzhydryl group are prime targets for substitution. Introducing various electron-donating or electron-withdrawing groups at different positions (ortho, meta, para) could significantly impact the compound's electronic properties, lipophilicity, and steric interactions with biological targets.

Replacement of the Benzhydryl Group: Exploring other bulky, lipophilic substituents in place of the benzhydryl group could lead to the discovery of compounds with altered target specificity or improved potency.

Derivatization of the Thiol Group: The thiol group at the 2-position is a key functional handle for derivatization. S-alkylation or S-acylation can be employed to introduce a variety of side chains, potentially modulating the compound's solubility, membrane permeability, and binding interactions. nih.gov The thiol-thione tautomerism known for these compounds also presents an interesting avenue for investigation. jchemrev.comnih.gov

The primary synthesis route for these analogues would likely continue to be the reaction of a corresponding acylhydrazide with carbon disulfide in a basic alcoholic solution, a well-established method for creating the 5-substituted-1,3,4-oxadiazole-2-thiol core. nih.govjchemrev.comnih.gov

Table 1: Proposed Analogues for Future Synthesis and Evaluation

| Modification Area | Proposed Substituents/Modifications | Rationale |

|---|---|---|

| Benzhydryl Phenyl Rings | -F, -Cl, -Br, -CH₃, -OCH₃, -NO₂, -CF₃ | Modulate electronic and lipophilic properties to enhance target binding. |

| Central Methylene Carbon | Replace with O, S, or N-R | Alter the geometry and hydrogen bonding capacity of the linker. |

| Thiol Group (C2) | S-alkylation with various alkyl/aryl groups | Improve pharmacokinetic properties and explore new binding interactions. |

| Oxadiazole Ring (C5) | Isosteric replacement with 1,3,4-thiadiazole (B1197879) | Evaluate the impact of the heteroatom on biological activity. nih.gov |

Deeper Mechanistic Investigations and Identification of Novel Molecular Targets

While the 1,3,4-oxadiazole (B1194373) class is known to inhibit various enzymes, the specific molecular targets of this compound remain to be elucidated. mdpi.com Future research must focus on detailed mechanistic studies to uncover its mode of action.

A promising starting point is to screen the compound against a panel of enzymes known to be inhibited by other oxadiazole derivatives. These include:

Kinases: A wide range of kinases are implicated in cancer and inflammatory diseases.

Histone Deacetylases (HDACs): HDAC inhibitors are an established class of anticancer agents. mdpi.comnih.gov

Thymidylate Synthase: This enzyme is a crucial target in cancer chemotherapy. nih.govmdpi.com

Methionine Aminopeptidase (MetAP): Inhibition of this enzyme can suppress angiogenesis. mdpi.com

β-ketoacyl-acyl carrier protein synthase III (FabH): A potential target for developing new antibacterial agents. nih.gov

Computational methods, such as molecular docking, will be invaluable in predicting potential binding interactions and guiding the selection of biological targets for experimental validation. nih.gov For instance, docking studies could model the interaction of the benzhydryl group within hydrophobic pockets of enzyme active sites.

Exploration of Polypharmacology and Multi-Targeted Drug Design Concepts

The diverse biological activities reported for the 1,3,4-oxadiazole scaffold, including anticancer, anti-inflammatory, and antimicrobial effects, suggest that its derivatives may act on multiple biological targets. mdpi.comjchemrev.com This inherent promiscuity can be strategically exploited through the concept of polypharmacology, or the design of single molecules that modulate multiple targets.

Future research could focus on designing hybrid molecules that combine the this compound scaffold with other known pharmacophores. This approach aims to create multi-targeted agents that could be more effective than single-target drugs, particularly for complex diseases like cancer, by simultaneously inhibiting multiple pathological pathways and potentially overcoming drug resistance. researchgate.net

Development of Advanced In Vitro and Ex Vivo Models for Biological Evaluation

To accurately assess the therapeutic potential of new analogues, it is crucial to move beyond traditional 2D cell culture models. Future biological evaluations should incorporate more physiologically relevant systems.

Recommended Advanced Models:

3D Tumor Spheroids: These models better mimic the tumor microenvironment, including cell-cell interactions and nutrient gradients.

Organoid Cultures: Patient-derived organoids can provide a more personalized assessment of drug efficacy.

Ex Vivo Tissue Models: Using fresh patient tissue samples can offer valuable insights into a compound's activity in a more complex biological context.

In Vivo Models: For promising candidates, evaluation in animal models, such as Dalton's Lymphoma Ascites (DLA)-induced solid tumor models, will be essential to determine in vivo efficacy and pharmacokinetics. nih.govresearchgate.net

These advanced models will provide a more rigorous preclinical evaluation and a better prediction of clinical outcomes.

Synergistic Combinatorial Approaches with Existing Therapeutic Agents

Investigating the potential of this compound and its analogues in combination with existing drugs is a critical future direction. Synergistic interactions can lead to enhanced therapeutic efficacy, reduced dosages, and the potential to overcome drug resistance.

Future studies should explore combinations with:

Standard-of-care chemotherapy agents.

Targeted therapies (e.g., kinase inhibitors).

Immunotherapies.

The rationale is that the oxadiazole derivative may inhibit a pathway that is complementary to that of the existing drug, leading to a more potent and durable response.

Potential for Application in Agrochemistry and Materials Science

The utility of the 1,3,4-oxadiazole ring is not limited to medicine. This versatile heterocycle has found significant applications in both agrochemistry and materials science, opening up exciting avenues for future research on this compound and its derivatives. lifechemicals.comontosight.ai

Agrochemical Applications: The 1,3,4-oxadiazole core is present in commercial herbicides and has been extensively studied for its fungicidal and insecticidal properties. mdpi.comresearchgate.netbohrium.com Research should be conducted to evaluate the potential of benzhydryl-substituted derivatives as novel agrochemicals. For example, studies have shown that 1,3,4-oxadiazole derivatives can be effective against maize diseases caused by pathogenic fungi like Exserohilum turcicum. nih.gov The bulky benzhydryl group might confer unique properties relevant to pest or weed control.

Materials Science Applications: The rigid, thermally stable, and electron-withdrawing nature of the 1,3,4-oxadiazole ring makes it a valuable component in high-performance polymers. lifechemicals.comresearchgate.net Aromatic polyamides and polyimides containing this heterocycle are known for their excellent thermal resistance. researchgate.net The introduction of a large, non-polar benzhydryl group could be used to modify the properties of such polymers, potentially improving their solubility for easier processing while maintaining high thermal stability. researchgate.net These materials could have applications in electronics as electron-transporting or light-emitting materials. lifechemicals.com

Table 2: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Zibotentan |

| Raltegravir |

| Methoxydiazone |

| Indomethacin |

| 5-fluorouracil |

| Cisplatin |

Q & A

Q. Q1. What are the standard synthetic routes for 5-benzhydryl-1,3,4-oxadiazole-2-thiol, and how are reaction conditions optimized?

The synthesis typically involves cyclization of hydrazide intermediates using dehydrating agents like POCl₃ or H₂SO₄. For example, hydrazides derived from benzhydryl-substituted carboxylic acids are treated with CS₂ under reflux conditions to form the oxadiazole-thiol core . Reaction completion is monitored via TLC, and yields are optimized by adjusting stoichiometry (e.g., 1:2 molar ratio of hydrazide to CS₂) and temperature (80–100°C). Post-synthesis purification involves recrystallization from methanol or ethanol .

Q. Q2. How is the structural integrity of this compound confirmed?

Spectroscopic techniques are critical:

- NMR : H and C NMR confirm substitution patterns (e.g., benzhydryl protons appear as multiplets at δ 6.5–7.5 ppm) .

- IR : Stretching vibrations for C=N (1600–1650 cm⁻¹) and S–H (2550–2600 cm⁻¹) validate the oxadiazole-thiol framework .

- Mass spectrometry : Molecular ion peaks (e.g., [M+H]⁺) align with calculated molecular weights .

Q. Q3. What in vitro assays are used to evaluate the biological activity of this compound?

Common assays include:

- Antimicrobial activity : Disk diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Antioxidant potential : DPPH radical scavenging or FRAP assays, with IC₅₀ values compared to ascorbic acid .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., MCF-7), with selectivity indices calculated against non-cancerous cells .

Advanced Research Questions

Q. Q4. How do electronic effects of substituents on the benzhydryl group influence the compound’s reactivity and bioactivity?

Electron-donating groups (e.g., –OCH₃) enhance nucleophilic substitution at the thiol position, while electron-withdrawing groups (e.g., –NO₂) stabilize the oxadiazole ring. In bioactivity, para-substituted derivatives show improved antimicrobial potency due to enhanced membrane penetration, as demonstrated in SAR studies . Computational models (e.g., DFT) correlate substituent Hammett constants () with activity trends .

Q. Q5. What strategies resolve contradictory data in stability studies under varying pH and temperature?

Contradictions in stability (e.g., decomposition at pH < 3) are addressed by:

- Kinetic studies : Monitoring degradation via HPLC at 25–60°C to calculate activation energy () and shelf-life.

- Buffer selection : Phosphate buffers (pH 7.4) minimize hydrolysis compared to acetate buffers .

- Solid-state stability : Thermogravimetric analysis (TGA) identifies decomposition thresholds (>200°C) .

Q. Q6. How can the compound’s solubility and bioavailability be improved for pharmacological studies?

Q. Q7. What mechanistic insights explain its dual antidiabetic and antioxidant effects?

The compound inhibits α-glucosidase (IC₅₀ ~12 µM) via competitive binding to the enzyme’s catalytic site, validated by molecular docking . Simultaneously, the thiol group scavenges ROS (e.g., •OH radicals) in FRAP assays, with redox potentials () correlating with antioxidant efficacy .

Methodological Challenges and Solutions

Q. Q8. How are reaction intermediates characterized when synthesizing novel analogs?

Q. Q9. What protocols mitigate toxicity risks during in vivo studies?

Q. Q10. How are computational tools integrated to predict bioactivity and optimize synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.